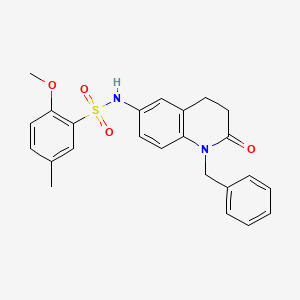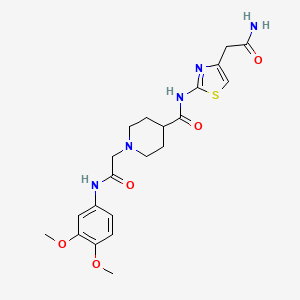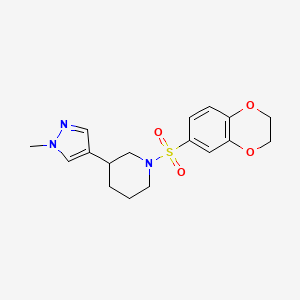
4-(2-Phenoxyacetyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Phenoxyacetyl)piperazin-2-one” is a chemical compound with the CAS Number: 587850-66-6 . It has a molecular weight of 234.25 . The IUPAC name for this compound is 4-(phenoxyacetyl)-2-piperazinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)9-17-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Studies
A study discussed the synthesis of piperazine compounds and their complexes with metals like copper(II), nickel(II), and zinc(II), highlighting their spectral, magnetic, and electrochemical characteristics. These compounds have potential applications in catalysis and materials science due to their unique properties (Bharathi et al., 2007).
Electrochemical Oxidation
Another research focused on the electrochemical oxidation of piperazin-1-yl phenols in the presence of indole derivatives. This process facilitates the synthesis of bisindolyl-p-quinone derivatives, which are valuable in medicinal chemistry for developing new therapeutic agents (Amani et al., 2012).
Antagonistic Activity at Adenosine Receptors
Research into piperazinamide derivatives of 4-(1,3-dialkyl-9-deazaxanthin-8-yl)phenoxyacetic acid revealed their potent antagonistic activity at the human A2B adenosine receptor. Such compounds have potential therapeutic applications in treating diseases related to adenosine receptor dysfunction (Stefanachi et al., 2008).
Binding to DNA
A study on Hoechst 33258 and its interaction with DNA highlighted the minor groove binding properties of piperazine-containing compounds. These findings are critical in developing drugs that target specific DNA sequences, useful in gene therapy and cancer treatment (Pjura et al., 1987).
Anti-Bone Cancer Activity
A specific heterocyclic compound, incorporating a piperazin-1-yl phenyl component, demonstrated significant in vitro anti-bone cancer activity. Such research underscores the potential of piperazine derivatives in developing new oncological treatments (Lv et al., 2019).
Cytotoxic Hexadepsipeptides
Piperazimycins, a group of cytotoxic hexadepsipeptides isolated from a marine-derived Streptomyces species, exhibited potent in vitro cytotoxicity against multiple tumor cell lines. The discovery of such compounds expands the chemical diversity of potential anticancer agents and underscores the therapeutic potential of natural products from marine sources (Miller et al., 2007).
Eigenschaften
IUPAC Name |
4-(2-phenoxyacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)9-17-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCCTAPSDVOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2644273.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide](/img/structure/B2644277.png)

![2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2644280.png)

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2644282.png)
![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)
![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2644285.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2644286.png)



![3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate](/img/structure/B2644295.png)
